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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzoic acid

Cat. No.: B1329567 Get Quote

Molecular Structure and Physicochemical
Properties
4-Hydroxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure

comprises a benzene ring functionalized with a carboxyl group (-COOH), a hydroxyl group (-

OH), and a nitro group (-NO₂). The relative positions of these groups (C1-COOH, C3-NO₂, C4-

OH) dictate the molecule's electronic properties and, consequently, its spectroscopic behavior.

Key Physicochemical Properties:

Molecular Formula: C₇H₅NO₅[1][2]

Molecular Weight: 183.12 g/mol [1]

Appearance: Yellow to light brown crystalline powder[3]

Melting Point: 183-186 °C[3]

The interplay between the electron-withdrawing nitro and carboxyl groups and the electron-

donating hydroxyl group creates a distinct electronic environment that is readily probed by

various spectroscopic techniques.
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Caption: Molecular Structure of 4-Hydroxy-3-nitrobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of

organic molecules in solution. For 4-Hydroxy-3-nitrobenzoic acid, both ¹H and ¹³C NMR

provide unambiguous confirmation of the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of chemically distinct protons and their

neighboring environments. In a deuterated solvent like DMSO-d₆, we expect to see signals for

the three aromatic protons and the acidic protons from the hydroxyl and carboxyl groups.[4]

Expertise & Causality: The choice of DMSO-d₆ as a solvent is critical. Its ability to form

hydrogen bonds with the -OH and -COOH protons allows for their observation as broad

singlets, which might otherwise be lost due to rapid exchange in other solvents like D₂O. The

400 MHz instrument provides sufficient resolution to clearly distinguish the coupling patterns of

the aromatic protons.[4]
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.4 d ~2.2

H-5 ~7.2 d ~8.7

H-6 ~8.1 dd ~8.7, ~2.2

-OH (Phenolic) ~11.0 br s N/A

-COOH (Carboxylic) ~13.5 br s N/A

Note: Exact chemical shifts can vary slightly based on sample concentration and purity. The

values presented are typical for a 400 MHz spectrum in DMSO-d₆.[4]

Interpretation:

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be

significantly deshielded and appear far downfield. It shows doublet coupling only to H-6.

H-6: This proton is ortho to the carboxyl group and meta to the nitro group. It is split into a

doublet of doublets by its neighbors, H-5 (ortho coupling) and H-2 (meta coupling).

H-5: This proton is ortho to the electron-donating hydroxyl group, making it the most shielded

(upfield) of the aromatic protons. It is split into a doublet by its ortho neighbor, H-6.

Acidic Protons: The phenolic and carboxylic protons are highly deshielded and appear as

broad singlets at very low field, confirming their acidic nature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_616-82-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carboxylic) ~166.0

C-4 (C-OH) ~155.0

C-3 (C-NO₂) ~138.0

C-1 (C-COOH) ~125.0

C-6 ~131.0

C-2 ~123.0

C-5 ~118.0

Note: Data corresponds to a spectrum run in DMSO-d₆.[5]

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded, as expected.

The carbons directly attached to the electronegative oxygen (C-4) and nitrogen (C-3) atoms

appear significantly downfield.

The remaining aromatic carbons are assigned based on established substituent effects,

providing a complete structural confirmation that aligns with the ¹H NMR data.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a

molecule. The spectrum of 4-Hydroxy-3-nitrobenzoic acid is rich with characteristic

absorption bands.

Trustworthiness through Self-Validation: The presence of a very broad absorption band from

~2500-3300 cm⁻¹ is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. This,

combined with the sharp C=O stretch, provides a self-validating system for identifying the

carboxylic acid moiety.
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Wavenumber (cm⁻¹) Functional Group Vibration Type

~2500-3300 (very broad) O-H
Stretch (Carboxylic Acid

Dimer)

~3400 (broad) O-H Stretch (Phenolic)

~1700 C=O Stretch (Carboxylic Acid)

~1610, ~1580 C=C Stretch (Aromatic Ring)

~1530, ~1350 N-O
Asymmetric & Symmetric

Stretch (Nitro)

~1300 C-O
Stretch (Phenol/Carboxylic

Acid)

Data is typical for a KBr pellet or ATR-FTIR spectrum.[1][2][6]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR
ATR is a preferred method for solid samples as it requires minimal sample preparation.

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is

powered on and the ATR crystal (e.g., DuraSamplIR II diamond) is clean.[1]

Background Scan: Run a background spectrum of the empty, clean ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the 4-Hydroxy-3-nitrobenzoic acid solid onto

the crystal.

Pressure Application: Apply consistent pressure using the integrated clamp to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.
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Data Processing: The instrument software automatically ratios the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Clean ATR Crystal

Acquire Background Spectrum
(Air)

Apply Solid Sample to Crystal

Apply Consistent Pressure

Acquire Sample Spectrum
(16-32 Scans)

Ratio Sample vs. Background

Final IR Spectrum

Click to download full resolution via product page

Caption: Standard Experimental Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

Authoritative Grounding: The NIST Mass Spectrometry Data Center provides reliable GC-MS

data for this compound, which serves as an authoritative reference for its fragmentation

pattern.[1]

m/z Ion Interpretation

183 [M]⁺ Molecular Ion

166 [M - OH]⁺
Loss of a hydroxyl radical from

the carboxyl group

153 [M - NO]⁺ or [M - H₂O - OH]⁺

Loss of nitric oxide or

sequential loss of water and

hydroxyl

137 [M - NO₂]⁺ Loss of the nitro group

Analysis of Fragmentation: The molecular ion peak at m/z 183 confirms the molecular weight of

183.12 g/mol .[1] The fragmentation pattern is logical for the structure:

[M - OH]⁺ (m/z 166): A common initial fragmentation for carboxylic acids is the loss of the

hydroxyl radical, forming an acylium ion. This is often a prominent peak.[1]

[M - NO₂]⁺ (m/z 137): Cleavage of the C-N bond results in the loss of the nitro group, a

stable radical.

[C₇H₅NO₅]⁺
m/z = 183

(Molecular Ion)

[M - OH]⁺
m/z = 166

- OH

[M - NO₂]⁺
m/z = 137

- NO₂
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Caption: Proposed Primary Fragmentation Pathways in Mass Spectrometry.

Conclusion
The collective spectroscopic data provides an unambiguous and robust characterization of 4-
Hydroxy-3-nitrobenzoic acid. ¹H and ¹³C NMR confirm the precise arrangement of

substituents on the aromatic ring. IR spectroscopy validates the presence of the key hydroxyl,

carboxyl, and nitro functional groups. Finally, mass spectrometry confirms the molecular weight

and reveals a predictable fragmentation pattern. This complete dataset serves as a reliable

"fingerprint," essential for ensuring identity, purity, and quality for researchers and drug

development professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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